molecular formula C11H12N2O2 B7500023 1-(o-Tolyl)dihydrouracil

1-(o-Tolyl)dihydrouracil

カタログ番号: B7500023
分子量: 204.22 g/mol
InChIキー: SVNZIAGWQZKSII-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(o-Tolyl)dihydrouracil, also known as TDH, is a heterocyclic compound that belongs to the family of pyrimidines. TDH is a structural analog of uracil, which is a nitrogenous base found in RNA. TDH has gained significant attention in the scientific community due to its potential therapeutic applications.

作用機序

The mechanism of action of 1-(o-Tolyl)dihydrouracil is not fully understood. However, it has been suggested that this compound exerts its antiviral activity by inhibiting the viral DNA polymerase. This compound has also been reported to inhibit the activity of cyclin-dependent kinases, which are involved in the regulation of cell cycle progression. Furthermore, this compound has been shown to activate the p53 pathway, which plays a critical role in apoptosis induction.
Biochemical and Physiological Effects
This compound has been reported to modulate various biochemical and physiological processes. It has been shown to inhibit the activity of DNA polymerase, which is essential for viral replication. This compound has also been reported to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

実験室実験の利点と制限

1-(o-Tolyl)dihydrouracil has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. This compound is also stable under standard laboratory conditions. However, this compound has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous solutions. This compound also has a relatively short half-life, which may limit its efficacy in vivo.

将来の方向性

1-(o-Tolyl)dihydrouracil has great potential for the development of novel therapeutics. Future research should focus on elucidating the mechanism of action of this compound and identifying its molecular targets. In addition, the development of water-soluble analogs of this compound may enhance its efficacy in vivo. Furthermore, the use of this compound in combination with other antiviral or anticancer agents may lead to synergistic effects. Finally, the development of this compound-based drug delivery systems may enhance its bioavailability and reduce its toxicity.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications. Its antiviral, anticancer, and anti-inflammatory properties make it a valuable target for drug development. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

合成法

1-(o-Tolyl)dihydrouracil can be synthesized by reacting uracil with o-tolyl hydrazine in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then reduced to this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of catalyst used.

科学的研究の応用

1-(o-Tolyl)dihydrouracil has been extensively studied for its potential therapeutic applications. It has been shown to possess antiviral, anticancer, and anti-inflammatory properties. This compound has been reported to inhibit the replication of various viruses, including herpes simplex virus, human immunodeficiency virus, and hepatitis B virus. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

特性

IUPAC Name

1-(2-methylphenyl)-1,3-diazinane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-8-4-2-3-5-9(8)13-7-6-10(14)12-11(13)15/h2-5H,6-7H2,1H3,(H,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNZIAGWQZKSII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。